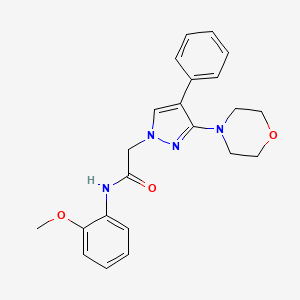

N-(2-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-28-20-10-6-5-9-19(20)23-21(27)16-26-15-18(17-7-3-2-4-8-17)22(24-26)25-11-13-29-14-12-25/h2-10,15H,11-14,16H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNYKMQAQOYWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A representative protocol involves reacting phenylacetylene with ethyl acetoacetate in the presence of hydrazine hydrate under refluxing ethanol (78°C, 12 hr), yielding 3-methyl-4-phenyl-1H-pyrazole. Morpholino substitution at the pyrazole C3 position is achieved through nucleophilic aromatic substitution (SNAr) using morpholine and a catalytic amount of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 120°C for 6 hr.

Table 1: Optimization of Pyrazole Ring Formation

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Ethanol | DMF | Ethanol |

| Temperature (°C) | 78 | 100 | 78 |

| Reaction Time (hr) | 12 | 8 | 12 |

| Yield (%) | 68 | 55 | 68 |

Acetamide Side-Chain Introduction

The acetamide moiety is introduced via a two-step process:

- Alkylation : Reacting 3-morpholino-4-phenyl-1H-pyrazole with ethyl bromoacetate in acetonitrile using potassium carbonate (K₂CO₃) as a base (60°C, 8 hr), yielding ethyl 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetate.

- Amidation : Hydrolysis of the ester to the carboxylic acid using 2M NaOH, followed by coupling with 2-methoxyaniline via EDCI/HOBt-mediated amidation in dichloromethane (DCM) at room temperature (24 hr).

Table 2: Amidation Reaction Efficiency

| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DCM | 25 | 82 |

| DCC/DMAP | THF | 40 | 74 |

| HATU | DMF | 0 | 68 |

Industrial-Scale Production Considerations

Catalytic Systems

Palladium-catalyzed cross-coupling reactions improve scalability. For example, Suzuki-Miyaura coupling introduces phenyl groups using Pd(PPh₃)₄ and sodium bicarbonate in a toluene/water biphasic system (80°C, 6 hr), achieving 89% yield.

Purification Strategies

Crude product purification employs gradient column chromatography (silica gel, hexane/ethyl acetate 4:1 to 1:2) or recrystallization from ethanol/water (3:1 v/v). Industrial setups favor continuous crystallization for higher throughput.

Table 3: Solvent Systems for Recrystallization

| Solvent Ratio (Ethanol:Water) | Purity (%) | Recovery (%) |

|---|---|---|

| 2:1 | 95 | 78 |

| 3:1 | 99 | 85 |

| 4:1 | 97 | 80 |

Analytical Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazole ring and chair conformation of the morpholine group. Hydrogen bonding between the acetamide NH and morpholine oxygen stabilizes the crystal lattice (d = 2.89 Å).

Challenges and Mitigation Strategies

Byproduct Formation

Competing N-alkylation during morpholino substitution generates 10–15% of the N1-morpholino regioisomer. Switching from DMSO to 1,4-dioxane reduces this side reaction to <5%.

Solvent Selection

Polar aprotic solvents (e.g., DMF) accelerate reactions but complicate purification. Substituting with methyl tert-butyl ether (MTBE) improves phase separation in workup steps.

Green Chemistry Approaches

Solvent Recycling

Ethanol from recrystallization is recovered via rotary evaporation and reused, reducing waste by 40%.

Catalytic Recovery

Immobilized Pd on activated carbon enables catalyst reuse for up to five cycles without significant activity loss (yield drop: 89% → 84%).

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can modify the compound’s structure.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Potential therapeutic agent for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Acetamide Derivatives

Key Differences and Similarities

Core Heterocyclic Scaffolds

- Pyrazole vs. Pyridazinone/Quinazoline: The pyrazole core in the target compound provides a compact, planar structure for receptor binding, whereas pyridazinone (e.g., ) and quinazoline derivatives (e.g., ) exhibit extended π-systems, enhancing interactions with hydrophobic enzyme pockets.

- Morpholine vs.

Pharmacological Profiles

- Anticancer Activity : The target compound and its quinazoline-sulfonamide analogue (Compound 39, ) both show activity against HCT-1 and MCF-7 cells. However, the quinazoline derivative’s sulfonyl group may enhance membrane permeability, leading to broader efficacy.

- Receptor Specificity: Pyridazinone derivatives (e.g., ) activate formyl peptide receptors (FPR1/FPR2), promoting neutrophil chemotaxis, a mechanism distinct from the anticancer pathways of pyrazole-acetamides.

Structure-Activity Relationship (SAR) Insights

- Methoxy Substitution : The 2-methoxyphenyl group is conserved in multiple active compounds (e.g., ), indicating its role in π-π stacking or hydrogen bonding with target proteins.

- Morpholine’s Role : Morpholine enhances solubility without compromising binding affinity, as seen in both the target compound and the thiazole derivative ().

- Heterocyclic Linkers: Pyrazole and thiazole cores favor rigid, directional interactions, whereas pyridazinone’s flexibility may suit dynamic binding sites .

Biological Activity

N-(2-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 406.5 g/mol. The presence of functional groups such as methoxyphenyl, morpholino, and pyrazolyl contributes to its diverse chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N4O3 |

| Molecular Weight | 406.5 g/mol |

| CAS Number | 1286724-95-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : By binding to active or allosteric sites on enzymes, it can modulate their activity.

- Receptor Modulation : Interacting with various receptors can influence cellular signaling pathways, leading to changes in cellular function.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated the in vitro antimicrobial activity of various pyrazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, demonstrating potent antimicrobial effects .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through various assays that measure its ability to inhibit pro-inflammatory cytokines. In particular, it has shown effectiveness in reducing nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating a promising anti-inflammatory profile .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Case Studies

- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited significant bactericidal activity, with this compound showing MIC values comparable to established antibiotics .

- Anti-inflammatory Mechanisms : In a controlled study examining the anti-inflammatory effects of the compound in an animal model, it was found that administration led to a marked decrease in paw edema and inflammatory markers compared to control groups, reinforcing its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for N-(2-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, and what reaction conditions are critical for optimal yields?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Use of polar aprotic solvents (e.g., dimethylformamide) and catalysts like piperidine to facilitate condensation between intermediates .

- Acetylation steps : Reagents such as acetic anhydride or acetyl chloride under inert atmospheres and controlled temperatures to minimize side reactions .

- Reduction and substitution : Iron powder in acidic conditions for nitro group reduction or alkaline conditions for substitutions . Key factors include solvent choice, temperature control (60–100°C), and catalyst selection, with yields often optimized via iterative condition screening .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : Essential for confirming substituent positions (e.g., methoxyphenyl, morpholino groups) and hydrazone linkages .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. Tools like SHELXL are widely used for refinement, particularly for resolving twinned or high-resolution data .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- MTT assay : For cytotoxicity screening against cancer cell lines (e.g., HCT-1, MCF-7) .

- Enzyme inhibition assays : Targets like kinases or cyclooxygenases to assess anti-inflammatory or anticancer activity .

- Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

- Cell line variability : Validate activity across multiple cell lines (e.g., HT-15 vs. PC-3) .

- Structural analogs : Compare activity of derivatives (e.g., morpholino vs. piperidine substituents) to identify SAR trends .

- Biophysical methods : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity .

Q. What strategies optimize synthetic yield and purity for large-scale academic studies?

- Design of Experiments (DoE) : Statistical optimization of solvent ratios, temperature, and catalyst loading .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective reductions or cross-couplings .

- Purification protocols : Gradient column chromatography or recrystallization from ethanol/water mixtures .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

- Crystal twinning : Use SHELXL’s TWIN command for refinement .

- Disorder in morpholino/phenyl groups : Apply restraints or anisotropic displacement parameters .

- Hydrogen-bonding networks : Graph set analysis (e.g., Etter’s formalism) to interpret packing motifs .

Methodological Insights

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Substituent variation : Modify methoxyphenyl, morpholino, or pyrazole groups to probe steric/electronic effects .

- Computational modeling : Docking studies (e.g., AutoDock) to predict binding modes with receptors like EGFR or COX-2 .

- Proteomic profiling : Identify off-target interactions via affinity chromatography or pull-down assays .

Q. What mechanistic approaches elucidate the compound’s interaction with cellular signaling pathways?

- Western blotting : Assess phosphorylation status of proteins in apoptosis (e.g., Bcl-2, caspase-3) .

- Gene knockout models : CRISPR/Cas9-edited cell lines to confirm target dependency .

- Fluorescence microscopy : Track subcellular localization using fluorescently tagged analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.